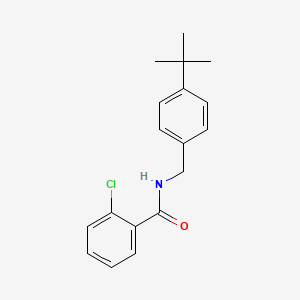

N-(4-tert-butylbenzyl)-2-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-tert-butylbenzyl)-2-chlorobenzamide, also known as TBB, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which is a key regulator of cellular processes such as cell proliferation, apoptosis, and DNA repair. TBB has been shown to have a wide range of biological effects, making it a valuable tool for investigating the mechanisms of various diseases and disorders.

Aplicaciones Científicas De Investigación

Synthesis and Material Applications

N-substitution of Polybenzimidazoles : Research has explored the synthesis of N-substituted polybenzimidazoles (PBI) using selective alkyl groups, including 4-tert-butylbenzyl. These materials exhibit improved solvent solubility and potential for gas separation applications due to their enhanced physical properties compared to their non-substituted counterparts (S. C. Kumbharkar & U. K. Kharul, 2009).

Synthesis and Properties of Polyamides : The synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the utility of 4-tert-butylbenzyl-related compounds in creating polymers with high thermal stability and good solubility in polar solvents (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Catalytic Applications

Oxidation of Alcohols : A study on the catalytic oxidation of alcohols to their corresponding carbonyl compounds highlights the efficiency of N-tert-butylbenzenesulfenamide, a related compound, in facilitating mild reaction conditions without harming functional groups in the alcohols (J. Matsuo, D. Iida, H. Yamanaka, & T. Mukaiyama, 2003).

Photocatalytic Oxidation : The selective photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-tertiary-butylbenzyl alcohol, into corresponding aldehydes using TiO2 under visible light irradiation showcases the potential of 4-tert-butylbenzyl derivatives in photocatalytic applications (S. Higashimoto et al., 2009).

Chemical Synthesis and Evaluation

Chain-Growth Polycondensation : The polycondensation of 4-chloropyridine derivatives, employing N-(4-tert-butylbenzyl)-4-chloropyridinium as an initiator, demonstrates the role of N-(4-tert-butylbenzyl)-2-chlorobenzamide derivatives in facilitating controlled polymerization with well-defined end groups, highlighting its utility in advanced polymer synthesis (K. Nose, T. Iyoda, & T. Sanji, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO/c1-18(2,3)14-10-8-13(9-11-14)12-20-17(21)15-6-4-5-7-16(15)19/h4-11H,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKVUVXGHSLFMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-tert-butylbenzyl)-2-chlorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5562113.png)

![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)

![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)

![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562149.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5562155.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5562170.png)

![2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5562181.png)

![3-{1-[2-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5562198.png)

![ethyl 4-({[4-(ethoxycarbonyl)phenyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5562202.png)

![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(1-phenylcyclopropyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5562209.png)